molecular formula C13H26O3Si B8400006 Ethyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate CAS No. 94844-33-4

Ethyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate

Cat. No. B8400006
CAS RN: 94844-33-4
M. Wt: 258.43 g/mol
InChI Key: YJTKYXDVMNVKEC-UHFFFAOYSA-N
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Description

Ethyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate is a useful research compound. Its molecular formula is C13H26O3Si and its molecular weight is 258.43 g/mol. The purity is usually 95%.
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properties

CAS RN

94844-33-4

Product Name

Ethyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate

Molecular Formula

C13H26O3Si

Molecular Weight

258.43 g/mol

IUPAC Name

ethyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate

InChI

InChI=1S/C13H26O3Si/c1-7-15-12(14)10-8-9-11-16-17(5,6)13(2,3)4/h8,10H,7,9,11H2,1-6H3

InChI Key

YJTKYXDVMNVKEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl sulphoxide (1.9 ml, 26.8 mmol) was added to a cooled (−78° C.) solution of oxalyl chloride (2.16 ml, 24.7 mmol) in dichloromethane (100 ml), and after 10 minutes, a solution of 3-(tert-butyl-dimethyl-silanyloxy)-propan-1-ol (3 g, 15.8 mmol) in dichloromethane (25 ml) was added dropwise. Once addition was complete, the solution was stirred for a further 15 minutes. Triethylamine (8 ml, 57.5 mmol) was added, followed by dropwise addition of a solution of (ethoxycarbonylmethylene)triphenylphosphorane (10 g, 29.9 mmol) in dichloromethane (50 ml), and the reaction mixture allowed to warm to room temperature. The mixture was washed with water (4×), dried (MgSO4) and concentrated under reduced pressure. The residue was pre-adsorbed onto silica gel and purified by column chromatography using diethyl ether:pentane (2.5:97.5) as eluant to afford the title compound, 1.3 g; 1H NMR (CDCl3, 400 MHz) δ: 0.02 (s, 6H), 0.87 (s, 9H), 1.26 (t, 3H), 2.40 (m, 2H), 3.74 (t, 2H), 4.18 (q, 2H), 5.84 (d, 1H), 6.95 (m, 1H).
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

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